molecular formula C22H17ClF2 B12639362 5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene CAS No. 921605-50-7

5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene

Cat. No.: B12639362
CAS No.: 921605-50-7
M. Wt: 354.8 g/mol
InChI Key: OSYCPLYKPNCMOQ-UHFFFAOYSA-N
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Description

5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a complex structure with multiple functional groups, including a butenyl group, a chlorophenyl group, and difluorobenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon, resulting in the saturation of double bonds.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

Chemistry

This compound is studied for its reactivity and potential as an intermediate in organic synthesis. It can be used to develop new materials with specific properties.

Biology

In biological research, derivatives of this compound may be explored for their potential as bioactive molecules, including antimicrobial or anticancer agents.

Medicine

Pharmaceutical research may investigate this compound for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene exerts its effects depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene
  • 5-(4-But-3-enylphenyl)-2-(4-bromophenyl)-1,3-difluorobenzene
  • 5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-dichlorobenzene

Uniqueness

5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene is unique due to its specific combination of functional groups, which confer distinct chemical properties

Properties

CAS No.

921605-50-7

Molecular Formula

C22H17ClF2

Molecular Weight

354.8 g/mol

IUPAC Name

5-(4-but-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene

InChI

InChI=1S/C22H17ClF2/c1-2-3-4-15-5-7-16(8-6-15)18-13-20(24)22(21(25)14-18)17-9-11-19(23)12-10-17/h2,5-14H,1,3-4H2

InChI Key

OSYCPLYKPNCMOQ-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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